molecular formula C11H8Br2N2O2S B11537895 2,4-dibromo-N-(pyridin-2-yl)benzenesulfonamide

2,4-dibromo-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11537895
M. Wt: 392.07 g/mol
InChI Key: FPAGICZYGRUDMN-UHFFFAOYSA-N
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Description

2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring, a pyridin-2-yl group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves the bromination of N-(pyridin-2-yl)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfinamides.

    Coupling Products: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect. The bromine atoms and pyridin-2-yl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    N-(Pyridin-2-yl)benzenesulfonamide: Lacks the bromine atoms, making it less reactive in certain substitution and coupling reactions.

    2,4-Dichloro-N-(pyridin-2-yl)benzenesulfonamide: Contains chlorine atoms instead of bromine, which can affect its reactivity and biological activity.

    2,4-Dibromo-N-(pyridin-3-yl)benzenesulfonamide: The position of the pyridine nitrogen is different, which can influence its binding properties and reactivity.

Uniqueness: 2,4-DIBROMO-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both bromine atoms and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H8Br2N2O2S

Molecular Weight

392.07 g/mol

IUPAC Name

2,4-dibromo-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H8Br2N2O2S/c12-8-4-5-10(9(13)7-8)18(16,17)15-11-3-1-2-6-14-11/h1-7H,(H,14,15)

InChI Key

FPAGICZYGRUDMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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